((((2-(6-Amino-9H-purin-9-yl)ethoxy)methyl)(ethoxy)phosphoryl)oxy)methyl pivalate
Description
This compound is a purine derivative with a complex structure combining a 6-amino-9H-purine core, a phosphorylated ethoxy-methyl chain, and a pivalate ester group.
Properties
IUPAC Name |
[2-(6-aminopurin-9-yl)ethoxymethyl-ethoxyphosphoryl]oxymethyl 2,2-dimethylpropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N5O6P/c1-5-26-28(23,27-10-25-15(22)16(2,3)4)11-24-7-6-21-9-20-12-13(17)18-8-19-14(12)21/h8-9H,5-7,10-11H2,1-4H3,(H2,17,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOZLVTCICOSPFI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(COCCN1C=NC2=C(N=CN=C21)N)OCOC(=O)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N5O6P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90438070 | |
| Record name | {[{[2-(6-Amino-9H-purin-9-yl)ethoxy]methyl}(ethoxy)phosphoryl]oxy}methyl 2,2-dimethylpropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90438070 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
415.38 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
142341-04-6 | |
| Record name | {[{[2-(6-Amino-9H-purin-9-yl)ethoxy]methyl}(ethoxy)phosphoryl]oxy}methyl 2,2-dimethylpropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90438070 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanism of Action
Target of Action
The primary target of this compound, also known as 9-[2-(Phosphonomethoxy)ethyl]adenine (PMEA), is the adenylate cyclase toxin (ACT) . ACT is a key virulence factor of Bordetella pertussis, a bacterium that causes whooping cough.
Mode of Action
PMEA acts as an inhibitor of ACT. The active metabolite of PMEA, known as PMEApp, has been shown to inhibit ACT. This inhibition disrupts the function of ACT, thereby preventing Bordetella pertussis from invading the mammalian body.
Biochemical Pathways
PMEA affects the biochemical pathway involving ACT. By inhibiting ACT, PMEA disrupts the normal functioning of this pathway, which is crucial for the invasion of Bordetella pertussis into the mammalian body. The downstream effects of this disruption include a reduction in the virulence of Bordetella pertussis and a decrease in the severity of whooping cough.
Pharmacokinetics
PMEA and its derivatives have been synthesized as prodrugs to enhance their oral bioavailability. These prodrugs are designed to be hydrolyzed in the body, releasing the active PMEA. The oral bioavailability of PMEA from these prodrugs varies, with some studies reporting bioavailability as high as 37.8%.
Result of Action
The inhibition of ACT by PMEA results in a reduction in the virulence of Bordetella pertussis and a decrease in the severity of whooping cough. Additionally, PMEA and its prodrugs have been found to reduce the apoptotic effects of ACT and prevent an ACT-induced elevation of intracellular calcium.
Action Environment
The action of PMEA and its prodrugs can be influenced by various environmental factors. For example, the lipophilicity of the prodrugs and the degree of their hydrolysis into free PMEA can affect their inhibitory activity. Furthermore, the prodrugs’ susceptibility to degradation can vary depending on the environment, with some prodrugs being less susceptible to degradation in certain cells compared to others.
Biological Activity
The compound (((2-(6-Amino-9H-purin-9-yl)ethoxy)methyl)(ethoxy)phosphoryl)oxy)methyl pivalate, also known as a derivative of a purine nucleoside analog, has garnered attention due to its potential biological activities, particularly in the realm of antiviral and anticancer therapies. This article aims to provide a comprehensive overview of its biological activity, supported by case studies, research findings, and data tables.
Chemical Structure and Properties
The molecular formula of the compound is C16H26N5O6P, with a molecular weight of 415.38 g/mol. It features a purine base structure that is characteristic of several antiviral and anticancer agents.
| Property | Value |
|---|---|
| Molecular Formula | C16H26N5O6P |
| Molecular Weight | 415.38 g/mol |
| CAS Number | 142341-05-7 |
| Purity | ≥ 98% (Min. HPLC) |
The biological activity of (((2-(6-Amino-9H-purin-9-yl)ethoxy)methyl)(ethoxy)phosphoryl)oxy)methyl pivalate is primarily attributed to its role as a prodrug that can be converted into active metabolites that inhibit viral replication and tumor growth. The compound's phosphoryl group enhances its interaction with nucleic acid synthesis pathways, making it effective against various viral infections and certain cancers.
Antiviral Activity
Research indicates that this compound exhibits significant antiviral properties, particularly against hepatitis B virus (HBV). It acts by inhibiting the viral polymerase, thereby preventing the replication of viral DNA. In vitro studies have shown that it can effectively reduce HBV load in infected cell lines.
Case Study: Hepatitis B Virus
In a study involving HBV-infected hepatocytes, treatment with (((2-(6-Amino-9H-purin-9-yl)ethoxy)methyl)(ethoxy)phosphoryl)oxy)methyl pivalate resulted in:
- Reduction in Viral Load: A decrease of up to 90% in HBV DNA levels was observed after 48 hours of treatment.
- Cell Viability: The compound demonstrated minimal cytotoxicity at therapeutic concentrations, indicating a favorable safety profile.
Anticancer Activity
The compound has also been evaluated for its anticancer effects. Preliminary studies suggest that it may inhibit the proliferation of various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.
Research Findings: Cancer Cell Lines
A series of experiments conducted on different cancer cell lines (e.g., A549 lung cancer cells, MCF-7 breast cancer cells) revealed:
- Inhibition of Cell Proliferation: IC50 values ranged from 10 to 25 µM across different cell lines.
- Induction of Apoptosis: Flow cytometry analysis indicated an increase in early and late apoptotic cells after treatment.
Comparative Biological Activity
To further understand the efficacy of (((2-(6-Amino-9H-purin-9-yl)ethoxy)methyl)(ethoxy)phosphoryl)oxy)methyl pivalate, it is useful to compare its activity with other known nucleoside analogs.
| Compound Name | IC50 (µM) | Viral Activity | Anticancer Activity |
|---|---|---|---|
| (((2-(6-Amino-9H-purin-9-yl)ethoxy)methyl)(ethoxy)phosphoryl)oxy)methyl pivalate | 10 - 25 | High | Moderate |
| Adefovir | 5 - 15 | Very High | Low |
| Tenofovir | 1 - 3 | Very High | Low |
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound shares structural and functional similarities with other purine-based phosphonate esters and nucleotide analogs. Below is a detailed analysis of its analogs, including molecular, bioactivity, and pharmacokinetic comparisons.
Structural Analogues
Bioactivity and Pharmacological Profiles
- The pivalate group may enhance prodrug activation in vivo .
- PMEDAP : Exhibits inhibition of HIV-1 reverse transcriptase (IC₅₀: 0.8 μM) and herpes simplex virus . Its lack of ester groups reduces oral bioavailability compared to the target compound.
- Bis-pivalate Derivative : Higher lipophilicity may improve tissue penetration but could increase off-target toxicity risks due to prolonged half-life .
Computational Similarity Analysis
Using Tanimoto coefficients (fingerprint-based similarity indexing) :
- Target Compound vs. PMEDAP : Structural similarity ≈ 65–70% (shared purine core and phosphonate group).
- Target Compound vs. Acetyl adenylate : Similarity ≈ 50% (divergent ester and phosphate groups).
Pharmacokinetic Comparison
Research Findings and Implications
- Structural-Activity Relationships (SAR) : The phosphonate group is critical for binding to viral polymerases, while ester groups modulate bioavailability . Activity cliffs (large potency differences in structurally similar compounds) are possible, as seen in purine analogs .
- Synthetic Feasibility : The target compound’s synthesis likely follows routes similar to PMEDAP, with additional steps for pivalate esterification .
Preparation Methods
Starting Materials and Reagents
Reaction Procedure (Adapted from Source and )
-
Phosphonate Activation :
-
Coupling with Chloromethyl Pivalate :
-
Workup and Extraction :
-
Salt Formation (Optional) :
Optimization of Reaction Conditions
Table 1: Comparative Reaction Parameters
| Parameter | Source | Source |
|---|---|---|
| Temperature | 58–62°C | 60°C |
| Reaction Time | 48 hours | 24 hours |
| Base | DIPEA | TEA |
| Solvent | NMP | NMP |
| Yield (Crude Product) | 38.5% | 93% |
-
Key Insight : Prolonged reaction times in Source improve diastereomeric purity but reduce yield due to side reactions.
Purification and Isolation Techniques
Crystallization Strategies
Solvent Selection
-
Acetonitrile : Used for final recrystallization to remove residual NMP.
-
Ethyl Acetate : Effective for extracting the product from aqueous layers.
Analytical Characterization
Spectroscopic Data
HPLC Purity
-
Method : C18 column, 0.1% TFA in water/acetonitrile gradient.
Scale-Up Considerations
Table 2: Pilot-Scale Parameters (Source)
| Parameter | Laboratory Scale | Pilot Scale (10×) |
|---|---|---|
| PMEA Input | 50 g | 500 g |
| NMP Volume | 150 mL | 1.5 L |
| Chloromethyl Pivalate | 64.6 g | 646 g |
| Yield | 38.5% | 32% |
Comparative Analysis of Methods
Diastereomeric Control
Byproduct Formation
-
Hydrolysis of POM Group : Mitigated by maintaining pH <7 during workup.
-
Phosphonate Dimerization : Minimized by using excess chloromethyl pivalate (1.2 eq).
Challenges and Troubleshooting
Common Issues
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
